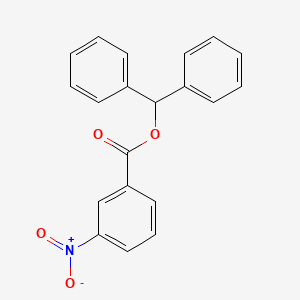

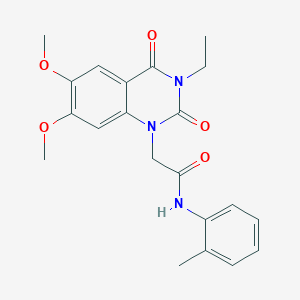

diphenylmethyl 3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diphenylmethyl 3-nitrobenzoate, also known as benzophenone-3, is an organic compound that is widely used as a UV filter in sunscreens, cosmetics, and other personal care products. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. Diphenylmethyl 3-nitrobenzoate is effective in absorbing UVB radiation and has been shown to prevent sunburn and skin damage caused by exposure to the sun.

Mecanismo De Acción

Diphenylmethyl 3-nitrobenzoate works by absorbing UVB radiation and converting it into less harmful energy. It does not absorb UVA radiation, which can penetrate deeper into the skin and cause more long-term damage. The mechanism of action of diphenylmethyl 3-nitrobenzoate is based on its chemical structure, which allows it to absorb UVB radiation at specific wavelengths.

Biochemical and Physiological Effects

Diphenylmethyl 3-nitrobenzoate has been shown to have a number of biochemical and physiological effects, including the ability to penetrate the skin and enter the bloodstream. It has been detected in urine and breast milk samples, suggesting that it may have systemic effects on the body. Some studies have suggested that diphenylmethyl 3-nitrobenzoate may have hormone-disrupting effects and contribute to the development of cancer, although more research is needed to confirm these findings.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diphenylmethyl 3-nitrobenzoate is a widely used UV filter in laboratory experiments and has several advantages, including its ability to absorb UVB radiation and its low toxicity. However, it also has several limitations, such as its insolubility in water and its potential to interfere with other assays and tests. Researchers should carefully consider the potential advantages and limitations of diphenylmethyl 3-nitrobenzoate when designing experiments and interpreting their results.

Direcciones Futuras

There are several areas of research that could be explored in the future to better understand the safety and efficacy of diphenylmethyl 3-nitrobenzoate. These include:

1. Further studies on the potential health effects of diphenylmethyl 3-nitrobenzoate, particularly its hormone-disrupting effects and its potential to contribute to the development of cancer.

2. Development of new UV filters that are more effective and safer than diphenylmethyl 3-nitrobenzoate.

3. Investigation of the environmental impact of diphenylmethyl 3-nitrobenzoate and other UV filters, including their potential to accumulate in the environment and affect aquatic life.

4. Development of new methods for testing the safety and efficacy of diphenylmethyl 3-nitrobenzoate and other UV filters, including in vitro and in vivo assays that better mimic human exposure.

Overall, diphenylmethyl 3-nitrobenzoate is a widely used UV filter that has both advantages and limitations for scientific research. While it has been shown to be effective in preventing sunburn and skin damage, there is ongoing debate about its safety and potential health effects. Further research is needed to better understand the risks and benefits of diphenylmethyl 3-nitrobenzoate and to develop new UV filters that are safer and more effective.

Métodos De Síntesis

Diphenylmethyl 3-nitrobenzoate is typically synthesized by the reaction of diphenylmethyl 3-nitrobenzoate with nitric acid and sulfuric acid. The reaction produces a mixture of isomers, which can be separated by recrystallization or chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.

Aplicaciones Científicas De Investigación

Diphenylmethyl 3-nitrobenzoate has been extensively studied for its UV-absorbing properties and its potential health effects. It is commonly used in sunscreen formulations to prevent sunburn and reduce the risk of skin cancer. However, there is ongoing debate about the safety and efficacy of diphenylmethyl 3-nitrobenzoate, especially in light of recent studies that suggest it may have hormone-disrupting effects and contribute to the development of cancer.

Propiedades

IUPAC Name |

benzhydryl 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-20(17-12-7-13-18(14-17)21(23)24)25-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXIOLLMNBGYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)

![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)

![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)

![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)